molecular formula C19H23N7O B2819005 6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one CAS No. 2198583-59-2

6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one

Cat. No. B2819005
CAS RN: 2198583-59-2
M. Wt: 365.441
InChI Key: LJNYAGGTLIIEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment

Cyclin-Dependent Kinase (CDK) Inhibition: This compound has shown significant potential as a CDK2 inhibitor, which is crucial for cell cycle regulation. CDK2 inhibition can selectively target tumor cells, making it a promising candidate for cancer therapy . Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Anti-Proliferative Activity

Cell Cycle Arrest and Apoptosis Induction: The compound has been observed to induce cell cycle arrest and promote apoptosis in cancer cells . This dual action not only halts the proliferation of cancer cells but also triggers their programmed cell death, enhancing its therapeutic potential .

Molecular Docking Studies

Binding Affinity and Specificity: Molecular docking simulations have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds . This high binding affinity and specificity suggest that it could be developed into a highly effective and selective CDK2 inhibitor .

Pharmacokinetic Properties

ADMET Studies: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated that this compound possesses suitable pharmacokinetic properties . These properties are crucial for predicting the compound’s behavior in the human body, ensuring its efficacy and safety as a drug .

Drug Development

Structure-Activity Relationship (SAR) Studies: The compound’s structure has been optimized through SAR studies to enhance its anti-cancer activity . These studies help in understanding the relationship between the chemical structure and biological activity, guiding the development of more potent derivatives .

Enzymatic Inhibition

Targeting CDK2/Cyclin A2 Complex: The compound has shown significant inhibitory activity against the CDK2/cyclin A2 complex . This inhibition is crucial for controlling cell division and proliferation, making it a valuable tool in cancer research and therapy .

properties

IUPAC Name

6-cyclopropyl-2-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-25-19-15(10-22-25)18(20-11-21-19)23-13-4-6-14(7-5-13)26-17(27)9-8-16(24-26)12-2-3-12/h8-14H,2-7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNYAGGTLIIEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one

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